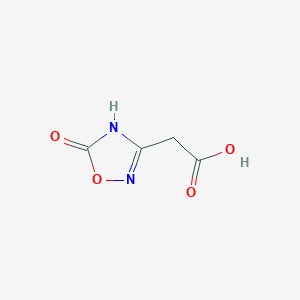

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid

説明

特性

CAS番号 |

64634-30-6 |

|---|---|

分子式 |

C4H4N2O4 |

分子量 |

144.09 g/mol |

IUPAC名 |

2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)acetic acid |

InChI |

InChI=1S/C4H4N2O4/c7-3(8)1-2-5-4(9)10-6-2/h1H2,(H,7,8)(H,5,6,9) |

InChIキー |

ZHTASSDRQKMHOB-UHFFFAOYSA-N |

正規SMILES |

C(C1=NOC(=O)N1)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid typically involves the cyclization of hydrazides with carbon dioxide. One common method involves the reaction of hydrazides with carbon dioxide in the presence of a base, such as triethylamine, to form the oxadiazole ring . The reaction conditions often require refluxing in a suitable solvent like tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production.

化学反応の分析

Types of Reactions

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to different functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups onto the oxadiazole ring .

科学的研究の応用

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles, including 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid, exhibit significant anticancer activity. For instance, compounds derived from this structure have shown promising results against various cancer cell lines such as:

- Human Acute Lymphoblastic Leukemia (CEM-13)

- Acute Monocytic Leukemia (U-937)

- Breast Adenocarcinoma (MCF-7 and MDA-MB-231)

In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells in a dose-dependent manner. Notably, some derivatives exhibited greater cytotoxicity than established chemotherapeutic agents like doxorubicin .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes related to cancer progression, such as carbonic anhydrases (hCA). Certain derivatives have shown nanomolar to picomolar inhibition potency against hCA IX and hCA II, making them potential candidates for targeted cancer therapies .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Study on Anticancer Activity

A comprehensive study published in Pharmaceuticals highlighted that certain oxadiazole derivatives demonstrated superior cytotoxic effects against multiple cancer cell lines compared to traditional treatments. The study provided IC50 values indicating the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds in cancer therapy .

Enzyme Inhibition Research

Another research article focused on the inhibition of human carbonic anhydrases by oxadiazole derivatives. The findings revealed that specific modifications to the oxadiazole structure could significantly enhance enzyme inhibition properties, suggesting avenues for further drug development targeting metabolic pathways in cancer .

Summary Table of Key Findings

| Application Area | Biological Activity | Notable Findings |

|---|---|---|

| Anticancer Research | Induction of apoptosis | Greater efficacy than doxorubicin in specific lines |

| Enzyme Inhibition | Inhibition of carbonic anhydrases | Nanomolar inhibition potency observed |

| Synthesis Method | Oxadiazole formation | Effective acetylation techniques reported |

作用機序

The mechanism of action of 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid involves its interaction with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation and cancer .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table compares 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid with its derivatives and related compounds:

Key Differences in Physicochemical Properties

Solubility and Stability :

- The lithium salt derivative (C₄H₃LiN₂O₄) exhibits higher aqueous solubility compared to the free acid, making it advantageous for reactions in polar solvents .

- Ethyl ester derivatives (e.g., CAS 872728-83-1) show increased lipophilicity (LogP = 1.08) due to the ester group, enhancing membrane permeability .

Pharmacological Activity: Azilsartan (C₂₅H₂₀N₄O₅) leverages the oxadiazolone moiety to bind selectively to angiotensin II receptors, reducing blood pressure . The phenylamino-acetic acid analog (CAS 872728-82-0) lacks direct therapeutic data but is critical as a synthetic intermediate or impurity marker in drug formulations .

Synthetic Utility :

生物活性

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetic acid, also known as a derivative of the oxadiazole class, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and as an antihypertensive agent. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview.

The compound's molecular formula is with a molecular weight of 166.13 g/mol. It features the oxadiazole ring, which is known for its stability and biological activity. The structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₇H₆N₂O₃ |

| Molecular Weight | 166.13 g/mol |

| CAS Number | 872728-82-0 |

| IUPAC Name | This compound |

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. For instance:

- Cytotoxicity Studies : In vitro evaluations demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC₅₀ values were found to be in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53 . This suggests that the compound may act as a promising lead for developing new anticancer agents.

- Structure-Activity Relationship (SAR) : A study on related oxadiazole compounds indicated that modifications to the oxadiazole ring significantly affect biological activity. Substituents on the aromatic rings were found to enhance cytotoxic effects and selectivity towards cancer cells .

Antihypertensive Activity

The compound has also been studied for its role as an angiotensin II receptor antagonist:

- Mechanism : As part of a prodrug formulation (azilsartan medoxomil), it acts by inhibiting angiotensin II type 1 receptors (AT1), leading to vasodilation and reduced blood pressure . This mechanism is critical in managing hypertension effectively.

- Clinical Implications : The efficacy of azilsartan in clinical settings has been established through various trials demonstrating significant reductions in blood pressure compared to placebo controls .

Case Studies

Several key case studies illustrate the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。